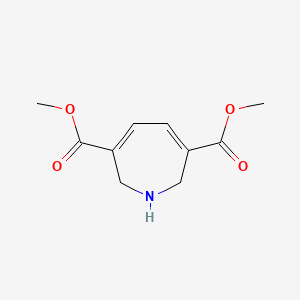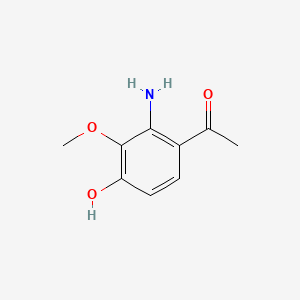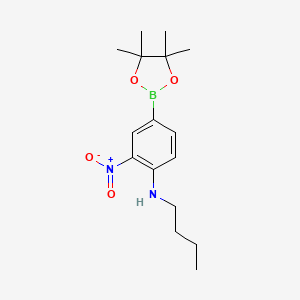![molecular formula C7H5BrN2 B571917 6-Bromopyrazolo[1,5-a]pyridine CAS No. 1264193-11-4](/img/structure/B571917.png)
6-Bromopyrazolo[1,5-a]pyridine
Vue d'ensemble
Description
6-Bromopyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1264193-11-4 . It has a molecular weight of 197.03 and is typically stored at room temperature . It is usually in liquid form .
Molecular Structure Analysis
The molecular formula of 6-Bromopyrazolo[1,5-a]pyridine is C7H5BrN2 . The structure consists of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
6-Bromopyrazolo[1,5-a]pyridine is used as a reactant in the synthesis of LDN-212854 , a selective and potent inhibitor of the BMP type I receptor kinases .Physical And Chemical Properties Analysis
6-Bromopyrazolo[1,5-a]pyridine has a molecular weight of 197.03 . It is typically stored at room temperature and is usually in liquid form . Its density is predicted to be 1.69±0.1 g/cm3 .Applications De Recherche Scientifique
1. Antitumor Scaffold
- Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from 6-Bromopyrazolo[1,5-a]pyridine, have been identified as having a high impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties and their potential as an antitumor scaffold .
- Methods of Application: The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
- Results/Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
2. Fluorophores
- Application Summary: A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
- Methods of Application: The synthesis of these compounds involves a simpler and greener methodology compared to those of BODIPYS . The photophysical properties of these compounds can be tuned, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .
- Results/Outcomes: The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl 2 Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection .
3. LDN-212854 Synthesis
- Application Summary: 6-Bromopyrazolo[1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854 . LDN-212854 is a selective and potent inhibitor of the BMP type I receptor kinases .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
- Results/Outcomes: The outcome of this application is the production of LDN-212854, a potent inhibitor of the BMP type I receptor kinases .
4. PI3 Kinase Inhibitors
- Application Summary: 6-Bromopyrazolo[1,5-a]pyridine has been used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
- Results/Outcomes: The outcome of this application is the discovery of p110a-selective PI3 kinase inhibitors .
5. Synthesis of LDN-212854
- Application Summary: 6-Bromopyrazolo[1,5-a]pyridine is a reactant in the synthesis of LDN-212854 . LDN-212854 is a selective and potent inhibitor of the BMP type I receptor kinases .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
- Results/Outcomes: The outcome of this application is the production of LDN-212854, a potent inhibitor of the BMP type I receptor kinases .
6. Discovery of PI3 Kinase Inhibitors
- Application Summary: 6-Bromopyrazolo[1,5-a]pyridine has been used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
- Results/Outcomes: The outcome of this application is the discovery of p110a-selective PI3 kinase inhibitors .
Safety And Hazards
Propriétés
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGAKVFFADUFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693369 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyridine | |
CAS RN |
1264193-11-4 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)










![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile](/img/structure/B571855.png)

![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)